Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate
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Overview
Description
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is a chemical compound with the molecular formula C12H18N2O2S2 and a molecular weight of 286.41 g/mol . This compound consists of a tert-butyl group, a pyridine ring, and a disulfide linkage, making it a versatile reagent in various chemical reactions. It is commonly used as a thiol-specific labeling reagent, particularly in the reversible binding of cysteine residues on proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate can be synthesized through the reaction of 2,2’-dithiodipyridine with 2-(Boc-amino)ethanethiol . The reaction typically involves the following steps:
- Dissolve 2,2’-dithiodipyridine and 2-(Boc-amino)ethanethiol in a suitable solvent such as methanol.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through extraction and recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The tert-butyl group can be deprotected under mild acidic conditions to expose the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Mild acids like trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amine groups.
Scientific Research Applications
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate involves the reversible binding to thiol groups on cysteine residues in proteins . The disulfide linkage allows for the formation of a stable bond with the thiol group, which can be reversed under reducing conditions. This property makes it useful for studying protein interactions and modifications .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-Pyridine dithioethylamine
- tert-Butyl (2-(pyridin-2-yldisulfaneyl)ethyl)carbamate
- 1,1-Dimethylethyl N-[2-(2-pyridinyldithio)ethyl]carbamate
Uniqueness
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is unique due to its specific structure that combines a tert-butyl group, a pyridine ring, and a disulfide linkage. This combination allows for versatile applications in thiol-specific labeling and reversible protein modifications, making it a valuable tool in various scientific research fields .
Properties
IUPAC Name |
tert-butyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-8-9-17-18-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGLXWZKQNQDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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